molecular formula C22H18N2O3S B4013941 methyl 4-(9-oxo-5,7,9,10-tetrahydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-7-yl)benzoate

methyl 4-(9-oxo-5,7,9,10-tetrahydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-7-yl)benzoate

Cat. No. B4013941
M. Wt: 390.5 g/mol
InChI Key: YUCGKCFEEJBBHT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related benzo[h]thiazolo[2,3-b]quinazolinone derivatives often involves multi-step reactions starting from basic heterocyclic scaffolds. For example, compounds within this class have been synthesized using reactions that include Knoevenagel condensation and cyclization processes, demonstrating the complexity and versatility of synthetic strategies employed to access these structures (Gali et al., 2014).

Molecular Structure Analysis

The molecular structure of compounds similar to methyl 4-(9-oxo-5,7,9,10-tetrahydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-7-yl)benzoate has been analyzed using various spectroscopic techniques. These analyses provide insights into the electronic distribution, which is crucial for understanding the fluorescence properties and the electron donor-acceptor relationships within the molecule (Patil et al., 2020).

Chemical Reactions and Properties

The chemical reactivity of these compounds often involves interactions with nucleophiles or electrophiles, leading to various derivatives with potential biological activity. For instance, the synthesis of specific derivatives has explored the reactivity of the thiazoloquinazoline core with different substituents, highlighting the chemical versatility and potential for structural modifications (Markosyan et al., 2000).

Physical Properties Analysis

The physical properties, including solubility, melting point, and stability, are crucial for the practical application of these compounds. While specific data on methyl 4-(9-oxo-5,7,9,10-tetrahydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-7-yl)benzoate may not be readily available, related research indicates that these compounds exhibit good thermal stability and unique fluorescence properties, making them interesting for further studies (Patil et al., 2020).

Chemical Properties Analysis

The chemical properties of these compounds, such as reactivity, potential for further functionalization, and interactions with biological targets, are derived from their complex structure. Research into similar compounds has shown a range of biological activities, including antimicrobial and anticancer properties, underscoring the importance of the chemical structure in determining activity (Gali et al., 2014).

properties

IUPAC Name

methyl 4-(13-oxo-15-thia-12,17-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,16-pentaen-11-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3S/c1-27-21(26)15-8-6-14(7-9-15)20-17-11-10-13-4-2-3-5-16(13)19(17)23-22-24(20)18(25)12-28-22/h2-9,20H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUCGKCFEEJBBHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4CC3)N=C5N2C(=O)CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 4-(9-oxo-5,7,9,10-tetrahydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-7-yl)benzoate
Reactant of Route 2
Reactant of Route 2
methyl 4-(9-oxo-5,7,9,10-tetrahydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-7-yl)benzoate
Reactant of Route 3
Reactant of Route 3
methyl 4-(9-oxo-5,7,9,10-tetrahydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-7-yl)benzoate
Reactant of Route 4
methyl 4-(9-oxo-5,7,9,10-tetrahydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-7-yl)benzoate

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